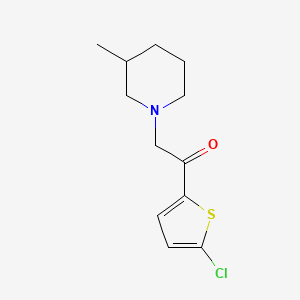
1-(5-Chlorothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a piperidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or chlorine gas.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or other suitable methods.
Coupling Reaction: The chlorothiophene and piperidine derivatives are coupled using reagents like sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethan-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-2-(3-ethylpiperidin-1-yl)ethan-1-one: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16ClNOS |
|---|---|
Poids moléculaire |
257.78 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-2-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16ClNOS/c1-9-3-2-6-14(7-9)8-10(15)11-4-5-12(13)16-11/h4-5,9H,2-3,6-8H2,1H3 |
Clé InChI |
WOUGHQBONCWTKF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)
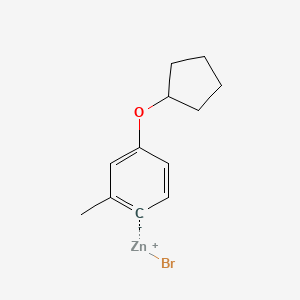
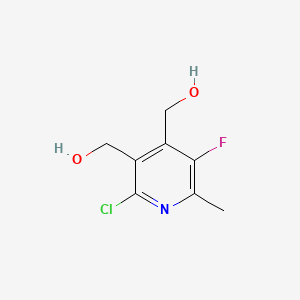
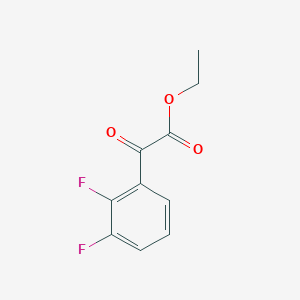
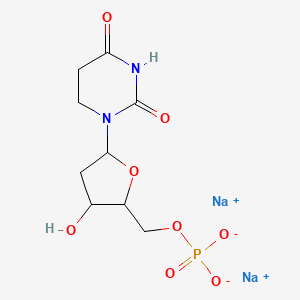

![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
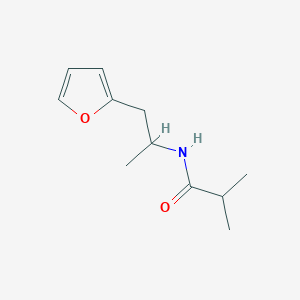
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)


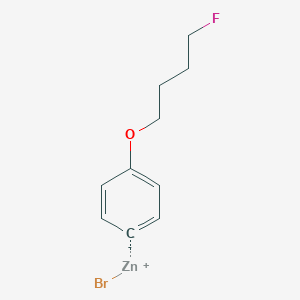
![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
